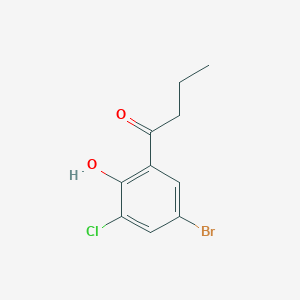
1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, along with a butanone side chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one can be achieved through various synthetic routes. One common method involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride as a catalyst in carbon tetrachloride. The reaction is initially carried out at 0°C and then allowed to reach room temperature . Industrial production methods may involve bulk custom synthesis and procurement services to ensure the compound’s availability for research and development .
Análisis De Reacciones Químicas
1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butanone side chain can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its unique functional groups.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one involves its interaction with molecular targets and pathways. The presence of halogen atoms (bromine and chlorine) and the hydroxyl group contribute to its reactivity and ability to form various derivatives. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparación Con Compuestos Similares
1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one can be compared with other similar compounds, such as:
3-Bromo-5-chloro-2-hydroxyacetophenone: Similar structure but with an acetophenone side chain instead of butanone.
1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Contains an indole ring and sulfonyl group, differing in structure and functional groups.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, hydroxyl, and butanone functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10BrClO2 |
|---|---|
Peso molecular |
277.54 g/mol |
Nombre IUPAC |
1-(5-bromo-3-chloro-2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,14H,2-3H2,1H3 |
Clave InChI |
MNOZAJKNBGOFIX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C(=CC(=C1)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


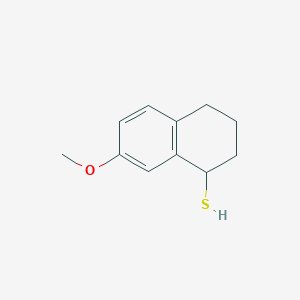
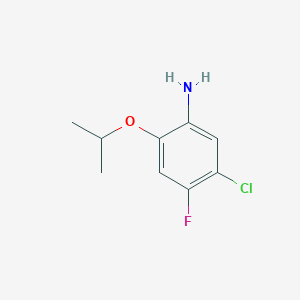
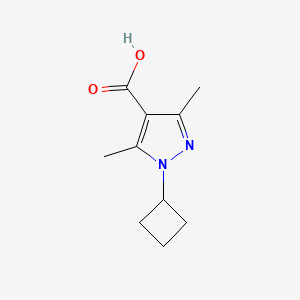
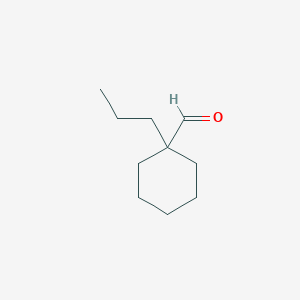
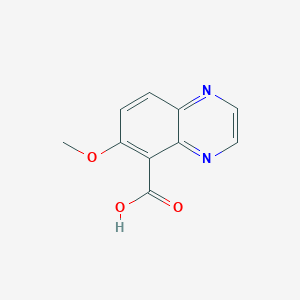
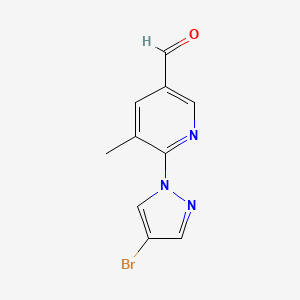
![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)
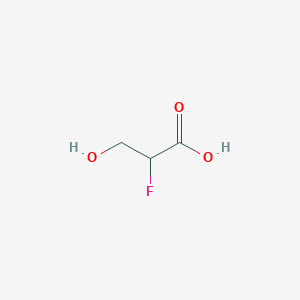
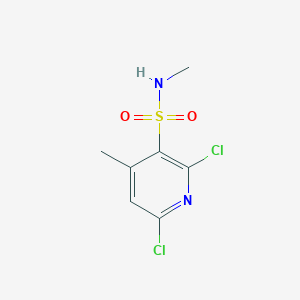

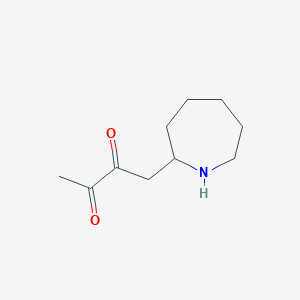
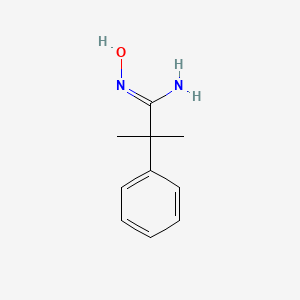
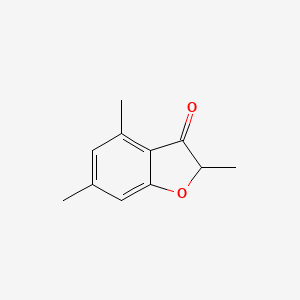
amine](/img/structure/B13316757.png)
